molecular formula C10H11N5S B1483019 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098078-00-1

4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483019
CAS No.: 2098078-00-1
M. Wt: 233.3 g/mol
InChI Key: OMMVZHWTIHSAGF-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group, an ethyl group, and a thiophen-3-yl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl hydrazine with thiophene-3-carboxaldehyde to form the corresponding pyrazole derivative. Subsequent introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) for introducing the azidomethyl group.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

Chemistry: This compound is used in click chemistry reactions, particularly in the synthesis of complex organic molecules. Its azidomethyl group makes it a versatile reagent for forming covalent bonds with alkyne groups.

Biology: In biological research, it serves as a probe for studying cellular processes. Its ability to react with specific biomolecules allows scientists to label and track biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure can be exploited to create molecules with specific biological activities.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals and materials. Its reactivity makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects depends on its specific application. In click chemistry, the azidomethyl group reacts with alkynes to form triazole rings, a process known as the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it useful for creating complex molecular structures.

Molecular Targets and Pathways Involved:

  • Click Chemistry: The azide-alkyne cycloaddition reaction targets alkyne groups, forming stable triazole rings.

  • Biological Probes: The compound can target specific biomolecules, such as proteins or nucleic acids, allowing for precise labeling and tracking.

Comparison with Similar Compounds

  • 4-(Azidomethyl)benzoic Acid: Used in click chemistry and drug development.

  • 4-(Azidomethyl)pyridine: Utilized in organic synthesis and material science.

  • 4-(Azidomethyl)benzaldehyde: Employed in chemical research and synthesis.

Uniqueness: 4-(Azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its thiophen-3-yl group, in particular, imparts distinct chemical properties that are not found in other similar compounds.

Properties

IUPAC Name

4-(azidomethyl)-1-ethyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-2-15-6-9(5-12-14-11)10(13-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMVZHWTIHSAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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